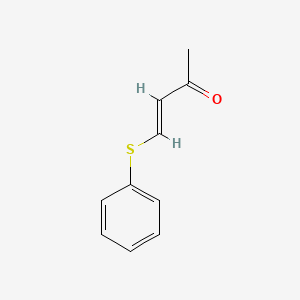

3-Buten-2-one, 4-(phenylthio)-

Description

Structure

2D Structure

Properties

CAS No. |

92897-11-5 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

4-phenylsulfanylbut-3-en-2-one |

InChI |

InChI=1S/C10H10OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

IUDATFOKAOFQMH-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodological Advancements for E 4 Phenylsulfanylbut 3 En 2 One

Convergent and Divergent Synthetic Strategies for the Enone Core

Exploration of Wittig-type Reactions for Olefin Formation

The Wittig reaction and its variants are cornerstone methods for alkene synthesis and are widely used to produce α,β-unsaturated ketones. thermofisher.comacs.org The general reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. thermofisher.com

To assemble the enone core, a stabilized phosphorus ylide, such as acetylmethylenetriphenylphosphorane, can be reacted with a suitable aldehyde. A particularly powerful variant is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. thermofisher.com This modification is renowned for its high yield and, crucially, its excellent stereoselectivity in forming (E)-alkenes, which is a requirement for the target molecule. The reaction of a phosphonate ester like diethyl (2-oxopropyl)phosphonate with an appropriate aldehyde under basic conditions exemplifies this approach. While classic Wittig reactions can sometimes produce mixtures of E/Z isomers, the HWE reaction typically provides a strong preference for the thermodynamically more stable (E)-isomer. thermofisher.comresearchgate.net

A one-pot domino oxidation-Wittig reaction provides an efficient route where a primary alcohol is first oxidized to an aldehyde in situ, which then reacts with a stabilized Wittig reagent to yield the α,β-unsaturated ketone. organic-chemistry.org

Table 1: Comparison of Wittig-type Reactions for Enone Synthesis

| Reaction | Ylide Type | Typical Substrates | Key Advantages | Primary Stereochemical Outcome |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Aldehydes, Ketones | Broad applicability | Often gives E/Z mixtures with unstabilized ylides |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | Aldehydes | High yields, easy byproduct removal | High (E)-selectivity |

| Schlosser Modification | Phosphonium Ylide | Aldehydes | Generates pure E-alkenes | High (E)-selectivity |

Catalytic Approaches to Carbon-Carbon Bond Formation

Modern catalytic methods offer highly efficient and atom-economical routes to the enone skeleton. organic-chemistry.org These strategies often rely on transition-metal catalysts to forge the key carbon-carbon bonds.

Hydroacylation of alkynes stands out as one of the most direct methods for synthesizing enones. organic-chemistry.org A synergistic nickel-photocatalytic system, for example, can achieve a highly regio- and stereoselective hydroacylation between alkynes and aldehydes. organic-chemistry.org Another powerful strategy is the palladium-catalyzed cross-coupling of an organometallic reagent with an acyl derivative. For instance, the Suzuki coupling of a vinylboronic acid with an acyl halide or the palladium-catalyzed carbonylation of aryl iodides in the presence of alkenylboronic acids can produce enones in high yields. organic-chemistry.orgorganic-chemistry.org

The Sonogashira coupling, while primarily known for creating C(sp)-C(sp²) bonds, can be instrumental in synthesizing key precursors. For example, it can be used to produce ynones (α,β-acetylenic ketones) like but-3-yn-2-one, which are versatile intermediates for the target molecule. researchgate.net These precursors can then be converted to the final enone structure.

Stereoselective Control in the Formation of the (E)-Isomer

Ensuring the correct (E)-geometry of the double bond is a paramount concern in the synthesis of (E)-4-phenylsulfanylbut-3-en-2-one. The choice of synthetic method is often guided by its inherent stereoselectivity.

As previously mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for obtaining the (E)-isomer. thermofisher.com Similarly, the Schlosser modification of the Wittig reaction is specifically designed to produce E-alkenes with high purity. thermofisher.com

Beyond Wittig-type chemistry, other methods offer excellent stereocontrol. The redox isomerization of certain propargylic alcohols can be selectively catalyzed to yield (E)-enones. acs.org Furthermore, some catalytic reactions demonstrate inherent selectivity. A palladium-catalyzed oxidative dehydrogenation process for converting saturated ketones into 1,4-enediones proceeds with complete E-stereoselectivity. organic-chemistry.org The stereochemical outcome can also be influenced by reaction conditions; for instance, the iodine-catalyzed C-N bond cleavage of enaminones efficiently produces (E)-β-cyano enones. rsc.org

Methodologies for Introducing the Phenylsulfide Moiety

The formation of the carbon-sulfur bond is the second major synthetic challenge. This can be accomplished either by adding a sulfur nucleophile to an unsaturated precursor or by a transition metal-catalyzed cross-coupling reaction.

Nucleophilic Addition of Thiophenols to Unsaturated Carbonyl Precursors

A highly convergent and efficient route involves the nucleophilic conjugate addition of thiophenol to an activated alkyne. acs.org For the synthesis of (E)-4-phenylsulfanylbut-3-en-2-one, the ideal precursor is but-3-yn-2-one . Thiophenol, typically activated by a base to form the more nucleophilic thiophenolate anion, acts as a soft nucleophile and attacks the β-carbon of the ynone in a Michael-type addition. acs.orgbham.ac.uk

This reaction's efficiency is a hallmark of click chemistry, often proceeding to quantitative conversion under mild, ambient conditions. acs.org The stereoselectivity of the addition (syn- vs. anti-addition of the thiol and a proton source) dictates the E/Z geometry of the resulting vinyl sulfide. The choice of solvent and catalyst can significantly influence this outcome. bham.ac.uk

Table 2: Influence of Solvent on the Stereoselectivity of Thiophenol Addition to Ethyl Propiolate

| Solvent | Reaction Time (min) | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Water | 5 | 98 | 3/97 |

| Methanol (B129727) | 25 | 85 | 15/85 |

| DMF | 20 | 80 | 47/53 |

| CH₂Cl₂ | 20 | 44 | 26/74 |

Data adapted from a study on a related system, illustrating the profound effect of the reaction medium on stereochemical control. bham.ac.uk

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

An alternative and highly versatile strategy for C-S bond formation is through transition metal-catalyzed cross-coupling reactions. nih.govrsc.org These methods have become indispensable in modern organic synthesis, overcoming many limitations of traditional approaches. rsc.org

The most common approach involves coupling a vinyl electrophile, such as (E)-4-bromobut-3-en-2-one or the corresponding vinyl triflate, with thiophenol. Palladium and copper catalysts are the workhorses for this transformation. organic-chemistry.orgnih.gov Palladium complexes, particularly with phosphine (B1218219) ligands like dppf, can catalyze the thioetherification of alkenyl bromides with high yields and, critically, with retention of the double bond's stereochemistry. organic-chemistry.org Copper-catalyzed systems, such as those using CuO nanoparticles or soluble Cu(I) salts, also provide mild and efficient pathways to vinyl sulfides from vinyl halides. organic-chemistry.org These methods offer a robust alternative, especially when the corresponding acetylenic precursors for nucleophilic addition are unstable or difficult to access.

Functional Group Transformations Involving Sulfur Precursors

The construction of the carbon-sulfur bond in (E)-4-phenylsulfanylbut-3-en-2-one is most commonly achieved through the sulfa-Michael addition of a sulfur nucleophile to an activated alkyne. This transformation is a powerful and atom-economical method for forming the desired vinyl sulfide.

The primary sulfur precursor for this synthesis is thiophenol . Its reaction with but-3-yn-2-one , an activated alkyne, represents the most direct and widely employed route to (E)-4-phenylsulfanylbut-3-en-2-one. This conjugate addition is a subset of the broader and highly efficient thiol-yne "click" reactions. The reaction proceeds via the nucleophilic attack of the thiolate anion, generated in situ or by the addition of a base, onto the electron-deficient alkyne. This process typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer often being the thermodynamically more stable product.

Alternative, though less direct, methods for the formation of vinyl sulfides can involve the reaction of a suitable sulfur precursor with a four-carbon electrophile already possessing the butenone framework. For instance, the reaction of thiophenol with a halo-substituted enone, such as 4-chlorobut-3-en-2-one, could theoretically yield the desired product via a nucleophilic substitution. However, the conjugate addition to the corresponding alkyne is generally preferred due to its efficiency and stereochemical considerations.

Optimization of Reaction Conditions and Yield Enhancement in Research Scale Synthesis

The successful synthesis of (E)-4-phenylsulfanylbut-3-en-2-one with high yield and stereoselectivity is highly dependent on the careful control of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent plays a crucial role in the sulfa-Michael addition. Polar solvents are generally favored as they can stabilize the charged intermediates and transition states involved in the reaction mechanism. Studies on analogous thiol-Michael additions have demonstrated that polar protic solvents like methanol and water, as well as polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF), can significantly enhance reaction rates and yields. In some cases, solvent-free conditions have also proven effective, offering a greener and more efficient alternative by maximizing reactant concentration. sigmaaldrich.comlobachemie.com

Temperature is another critical factor that influences both the reaction rate and the stereochemical outcome. While many sulfa-Michael additions can proceed at room temperature, heating is often employed to accelerate the reaction and to promote the isomerization of the initially formed (Z)-isomer to the more stable (E)-isomer. However, excessive heat can lead to side reactions and decomposition, necessitating careful optimization.

Table 1: Illustrative Solvent Effects on a Generic Thiol-Michael Addition

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Water | ~30 | 30 | 32 |

| 2 | Acetonitrile | ~30 | 30 | 72 |

| 3 | Methanol | ~30 | 30 | 74 |

| 4 | Diethyl Ether | ~30 | 30 | 79 |

| 5 | Toluene | ~30 | 30 | 38 |

| 6 | Dichloromethane | ~30 | 30 | 50 |

| 7 | Solvent-free | ~30 | 30 | 93 |

This table is a generalized representation based on data from similar reactions and illustrates the trend of solvent effects. lobachemie.com Specific yields for (E)-4-phenylsulfanylbut-3-en-2-one would require dedicated experimental investigation.

Catalyst Selection and Loading Optimization

The sulfa-Michael addition of thiophenol to but-3-yn-2-one can proceed without a catalyst, particularly in polar solvents or under neat conditions. sigmaaldrich.com However, the use of a catalyst can significantly improve reaction rates and yields, especially when using less reactive substrates.

Base Catalysis: A wide range of bases can be employed to facilitate the reaction by promoting the formation of the more nucleophilic thiolate anion. Common bases include organic amines like triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). nih.govyoutube.com The choice of base and its loading must be carefully optimized to avoid side reactions.

Lewis Acid Catalysis: While less common for this specific transformation, Lewis acids can also catalyze Michael additions by activating the electrophilic alkyne.

The optimization of catalyst loading is crucial for maximizing efficiency and minimizing cost and waste. Typically, catalyst loading is screened in a range from 1 to 20 mol% to find the optimal balance between reaction rate and yield.

Table 2: Hypothetical Catalyst Loading Optimization for the Synthesis of (E)-4-phenylsulfanylbut-3-en-2-one

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | None | 0 | Acetonitrile | 65 |

| 2 | Triethylamine | 5 | Acetonitrile | 85 |

| 3 | Triethylamine | 10 | Acetonitrile | 92 |

| 4 | Triethylamine | 20 | Acetonitrile | 93 |

| 5 | DBU | 5 | Acetonitrile | 95 |

| 6 | DBU | 10 | Acetonitrile | 96 |

| 7 | KF/Al₂O₃ | 10 | Glycerin | 70 |

This table is a hypothetical representation to illustrate the concept of catalyst loading optimization based on general principles of Michael additions.

Isolation and Purification Techniques for Research-Scale Products

Following the completion of the reaction, the isolation and purification of (E)-4-phenylsulfanylbut-3-en-2-one are critical to obtain a product of high purity. A typical workup procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

The crude product is often a mixture of the desired (E)-isomer, the (Z)-isomer, and potentially some unreacted starting materials or side products. Column chromatography is the most common and effective method for purifying the crude product on a research scale. youtube.com A silica (B1680970) gel stationary phase is typically used, and the mobile phase is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the components. The fractions containing the pure (E)-isomer, as identified by thin-layer chromatography (TLC), are collected and the solvent is evaporated to yield the purified product.

Synthetic Utility of Precursors to (E)-4-phenylsulfanylbut-3-en-2-one

The precursors to (E)-4-phenylsulfanylbut-3-en-2-one, namely thiophenol and but-3-yn-2-one , are themselves valuable and versatile building blocks in organic synthesis.

Thiophenol is a widely used sulfur nucleophile in a variety of reactions beyond the sulfa-Michael addition. It participates in C-S bond-forming reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its utility extends to the synthesis of a broad range of organosulfur compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

But-3-yn-2-one , also known as methyl acetylenyl ketone, is a highly reactive Michael acceptor due to the electron-withdrawing nature of the acetyl group. This property makes it a valuable precursor for the synthesis of a wide array of β-functionalized α,β-unsaturated ketones. Beyond its role in sulfa-Michael additions, it readily reacts with other nucleophiles, including amines (aza-Michael addition) and carbanions, to generate diverse molecular scaffolds. Its alkyne functionality also allows for its participation in other transformations, such as cycloaddition reactions and metal-catalyzed couplings. The enzymatic reduction of 4-phenyl-3-butyn-2-one, a related compound, to produce (E)-4-phenyl-3-buten-2-one highlights the synthetic potential of such ynones. google.com

Mechanistic Investigations and Reactivity Profiles of E 4 Phenylsulfanylbut 3 En 2 One

Michael Addition Reactions: Nuanced Studies of Nucleophilic Attack

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.govmasterorganicchemistry.comlibretexts.org For (E)-4-phenylsulfanylbut-3-en-2-one , the presence of the phenylsulfanyl group at the β-position is expected to significantly influence the electrophilicity of the conjugated system and thus its reactivity towards Michael donors. However, specific studies detailing these effects are not documented.

Regioselectivity and Stereoselectivity in Michael Additions

There is no available research data concerning the regioselectivity (1,4- versus 1,2-addition) or stereoselectivity (diastereo- and enantioselectivity) of Michael addition reactions specifically involving (E)-4-phenylsulfanylbut-3-en-2-one as the acceptor. Such studies would typically involve reacting the compound with various nucleophiles (e.g., malonates, nitroalkanes, organocuprates) and analyzing the resulting product distribution, but these have not been published.

Role of Catalyst in Facilitating Michael Reactions (e.g., Lewis Acid, Organocatalysis)

The use of Lewis acids scispace.commdpi.com and organocatalysts nih.govmdpi.comnih.gov to control the rate and stereochemical outcome of Michael additions is a mature field of research. Catalysts activate the enone, facilitate the nucleophilic attack, and can provide a chiral environment to induce enantioselectivity. nih.gov However, there are no published reports on the application of specific Lewis acid or organocatalytic systems to mediate Michael additions to (E)-4-phenylsulfanylbut-3-en-2-one . Therefore, data tables of catalysts, reaction conditions, yields, and stereoselectivities cannot be compiled for this specific substrate.

Investigation of Transition States in Michael Addition Pathways

Computational chemistry, particularly density functional theory (DFT), is often used to investigate the transition states of reaction mechanisms, providing insight into reaction barriers and the origins of selectivity. nih.gov A computational analysis of the transition states for nucleophilic attack on (E)-4-phenylsulfanylbut-3-en-2-one would be necessary to understand the precise role of the phenylsulfanyl substituent. Such theoretical studies for this compound have not been reported in the literature.

Cycloaddition Reactions: Exploring Pericyclic Pathways

The carbon-carbon double bond of the enone system in (E)-4-phenylsulfanylbut-3-en-2-one makes it a potential dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic systems. wikipedia.orgorganic-chemistry.org

Diels-Alder Reactions and Hetero-Diels-Alder Chemistry

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mdpi.com The electron-withdrawing nature of the acetyl group in (E)-4-phenylsulfanylbut-3-en-2-one suggests it could function as a dienophile. However, no studies have been published that document its participation in either standard or hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom. nih.gov Research on the reactivity of structurally related sulfur-containing dienes exists, but this cannot be extrapolated to the specific dienophilic behavior of the title compound. nih.gov

1,3-Dipolar Cycloadditions Involving the Enone System

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (like an alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org While (E)-4-phenylsulfanylbut-3-en-2-one could theoretically react with 1,3-dipoles such as nitrones, azides, or carbonyl ylides, no such reactions have been described in the scientific literature. Therefore, no data on the synthesis of specific five-membered heterocycles from this starting material is available.

Oxidation and Reduction Chemistry of (E)-4-phenylsulfanylbut-3-en-2-one

The presence of both reducible and oxidizable functionalities within (E)-4-phenylsulfanylbut-3-en-2-one allows for selective transformations under controlled reaction conditions.

Selective Reduction of the Carbonyl Group and Olefinic Bond

The enone moiety of (E)-4-phenylsulfanylbut-3-en-2-one possesses two primary sites for reduction: the carbonyl group (C=O) and the olefinic bond (C=C). The selective reduction of one site over the other is a key challenge and depends heavily on the choice of reducing agent and reaction conditions.

| Product | Description |

| 4-Phenylsulfanylbutan-2-ol | Selective reduction of the carbonyl group. |

| 4-Phenylsulfanylbutan-2-one | Selective reduction of the olefinic bond. |

| 4-Phenylsulfanylbutan-2-ol | Complete reduction of both the carbonyl and olefinic functionalities. |

Oxidation of the Sulfide Moiety to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The controlled oxidation to the sulfoxide is often challenging as overoxidation to the sulfone can occur. nih.gov

A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions. nih.gov The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, is influenced by factors such as the reagent used, stoichiometry, and reaction temperature. nih.govresearchgate.net For example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of either sulfoxides or sulfones depending on the specific reaction conditions. organic-chemistry.org

Biocatalytic methods have also been explored for the oxidation of sulfides. orientjchem.org While some microorganisms can facilitate the conversion of sulfides to sulfoxides, others can lead to the formation of the corresponding sulfone. orientjchem.org

| Oxidizing Agent/System | Product(s) | Key Features |

| Hydrogen Peroxide / Acetic Acid | (E)-4-(phenylsulfinyl)but-3-en-2-one | Mild, "green" conditions, high selectivity for sulfoxide. nih.gov |

| m-Chloroperbenzoic acid (mCPBA) | (E)-4-(phenylsulfinyl)but-3-en-2-one and/or (E)-4-(phenylsulfonyl)but-3-en-2-one | Common reagent, potential for overoxidation to sulfone. |

| Niobium Carbide / H2O2 | (E)-4-(phenylsulfonyl)but-3-en-2-one | Efficiently affords the corresponding sulfone. organic-chemistry.org |

| Tantalum Carbide / H2O2 | (E)-4-(phenylsulfinyl)but-3-en-2-one | High yields of the corresponding sulfoxide. organic-chemistry.org |

| Aspergillus ochraceus / Penicillium funiculosum | (E)-4-(phenylsulfonyl)but-3-en-2-one | Biocatalytic oxidation leading to the sulfone. orientjchem.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of (E)-4-phenylsulfanylbut-3-en-2-one is susceptible to electrophilic aromatic substitution (EAS) reactions. uci.edumasterorganicchemistry.com The phenylsulfanyl group (-SPh) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom. This directing effect is a consequence of the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.comleah4sci.com The specific conditions required for these reactions, such as the choice of catalyst and reagents, are crucial for achieving the desired substitution pattern and avoiding side reactions. lumenlearning.com

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives. lumenlearning.comleah4sci.com |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives. |

| Sulfonation | SO₃, H₂SO₄ | Ortho- and para-sulfonic acid derivatives. lumenlearning.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acylated derivatives. lumenlearning.com |

Rearrangement Reactions and Fragmentations of the Enone System

The enone system in (E)-4-phenylsulfanylbut-3-en-2-one can undergo various rearrangement and fragmentation reactions, particularly under mass spectrometry conditions. One notable fragmentation pathway is the McLafferty rearrangement, which is a common process for carbonyl compounds. nih.gov This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-carbon-carbon bond. nih.gov

Derivatization and Transformative Chemistry of E 4 Phenylsulfanylbut 3 En 2 One for Novel Chemical Entities

Accessing Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to molecular construction. The reactive nature of (E)-4-phenylsulfanylbut-3-en-2-one makes it an excellent candidate for such reactions, enabling the rapid assembly of intricate molecular frameworks.

While specific examples utilizing (E)-4-phenylsulfanylbut-3-en-2-one in well-known MCRs like the Biginelli or Hantzsch reactions are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential as a valuable synthon. For instance, the enone functionality is a key component in many MCRs. The Biginelli reaction, a three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793), typically yields dihydropyrimidinones. researchgate.netbiomedres.usnih.govnih.govmdpi.com The Hantzsch pyridine (B92270) synthesis, another classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to produce dihydropyridines. wikipedia.orgorganic-chemistry.orgacs.orgyoutube.com The amenability of α,β-unsaturated ketones to participate in such reaction cascades highlights the potential of (E)-4-phenylsulfanylbut-3-en-2-one to serve as a precursor to novel, highly substituted heterocyclic structures. Further research into its application in these and other MCRs could unveil new avenues for the synthesis of complex molecules.

Stereochemical Control in Post-Synthetic Modifications

The stereochemical outcome of reactions involving (E)-4-phenylsulfanylbut-3-en-2-one is a critical aspect of its synthetic utility, particularly in the construction of chiral molecules with defined three-dimensional structures. The enone system provides a handle for various stereoselective transformations, including conjugate additions and cycloadditions.

The development of methods for the highly regio- and stereo-controlled synthesis of related compounds, such as (Z)-4-(trifluoromethyl)-3-(phenylthio)-1-substituted-but-3-en-1-ynes via hydroalkynylation of alkynyl thioethers, underscores the ability to control stereochemistry in similar systems. researchgate.net While specific studies detailing stereochemical control in post-synthetic modifications of (E)-4-phenylsulfanylbut-3-en-2-one are not widely reported, the principles of asymmetric catalysis and the use of chiral auxiliaries can be applied to its enone system. For example, asymmetric Michael additions of nucleophiles to the β-position of the enone could be achieved using chiral catalysts, leading to the formation of enantioenriched products. The resulting stereocenters can then be elaborated upon in subsequent synthetic steps, providing access to a range of stereochemically defined molecules.

Functionalization of the Enone System for Diverse Research Applications

The enone moiety of (E)-4-phenylsulfanylbut-3-en-2-one is a hub of reactivity, allowing for a wide range of functional group transformations that can be tailored for various research applications. The electrophilic nature of both the carbonyl carbon and the β-carbon, coupled with the presence of the phenylthio group, offers multiple avenues for chemical modification.

General strategies for the functionalization of α,β-unsaturated ketones are well-established and can be applied to (E)-4-phenylsulfanylbut-3-en-2-one. These include 1,2-additions to the carbonyl group, typically with organolithium or Grignard reagents, and 1,4-conjugate additions (Michael additions) with a variety of soft nucleophiles. The phenylthio group can also be manipulated, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in elimination or substitution reactions. Such transformations can introduce new functional groups and alter the electronic properties of the molecule, thereby expanding its synthetic utility. mdpi.comekb.egresearchgate.net

Generation of Bioactive Analogs Through Targeted Synthetic Modifications

The synthesis of analogs of known biologically active molecules is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The scaffold of (E)-4-phenylsulfanylbut-3-en-2-one provides a versatile platform for the generation of novel compounds with potential therapeutic applications.

By strategically modifying the core structure of (E)-4-phenylsulfanylbut-3-en-2-one, a library of analogs can be created. For example, the phenyl ring of the phenylthio group can be substituted with various functional groups to probe structure-activity relationships. mdpi.comnih.gov Similarly, the methyl group of the acetyl moiety can be replaced with other alkyl or aryl groups. Furthermore, the enone double bond can be reduced or functionalized to introduce conformational constraints or additional points of interaction with biological targets. The synthesis of analogs of the antimalarial agent mefloquine, for instance, has demonstrated that modifications to a core heterocyclic structure can lead to compounds with improved activity and selectivity. nih.gov This approach of targeted synthetic modification can be applied to derivatives of (E)-4-phenylsulfanylbut-3-en-2-one to explore their potential as new therapeutic agents. mdpi.comresearchgate.net

Synthesis of Heterocyclic Compounds from (E)-4-phenylsulfanylbut-3-en-2-one Precursors

The rich reactivity of (E)-4-phenylsulfanylbut-3-en-2-one makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. The enone functionality and the phenylthio group can participate in various cyclization and cyclocondensation reactions to form five- and six-membered rings containing nitrogen, sulfur, and oxygen.

Thiophenes: The Gewald reaction, a multi-component reaction involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base, is a powerful method for the synthesis of polysubstituted 2-aminothiophenes. mdpi.comresearchgate.netresearchgate.netarkat-usa.orgorganic-chemistry.org While direct application of the Gewald reaction to (E)-4-phenylsulfanylbut-3-en-2-one is not explicitly detailed in the literature, the ketone functionality suggests its potential as a substrate in this transformation. The general mechanism involves an initial Knoevenagel condensation followed by sulfur addition and cyclization. arkat-usa.org

Pyrimidines: The Biginelli reaction provides a direct route to dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. researchgate.netbiomedres.usnih.govnih.govmdpi.com Although (E)-4-phenylsulfanylbut-3-en-2-one is not a classic β-dicarbonyl compound, its enone structure could potentially be adapted for Biginelli-like reactions to afford novel pyrimidine (B1678525) derivatives.

Pyridines: The Hantzsch pyridine synthesis is a well-established method for the preparation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgacs.orgyoutube.com This reaction typically utilizes a β-ketoester, an aldehyde, and ammonia. The ketone moiety of (E)-4-phenylsulfanylbut-3-en-2-one could potentially serve as the carbonyl component in this multi-component synthesis, leading to the formation of pyridine rings bearing a phenylthio-substituted side chain.

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govnih.govmdpi.combeilstein-journals.orgmdpi.com (E)-4-phenylsulfanylbut-3-en-2-one, as an α,β-unsaturated ketone, is an ideal precursor for this transformation. The reaction proceeds via a cyclocondensation mechanism, and the substitution pattern of the resulting pyrazole (B372694) can be controlled by the choice of hydrazine and the subsequent oxidation conditions.

Pyridazines: The synthesis of pyridazines can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds with hydrazine. While not a direct 1,4-dicarbonyl compound, derivatives of (E)-4-phenylsulfanylbut-3-en-2-one could be envisioned to undergo transformations to generate suitable precursors for pyridazine (B1198779) synthesis. nih.govorganic-chemistry.orgnih.govliberty.edu

The following table provides a summary of the heterocyclic systems that can potentially be synthesized from (E)-4-phenylsulfanylbut-3-en-2-one and the corresponding general reaction types.

| Heterocyclic System | General Reaction Type | Key Reactants with (E)-4-phenylsulfanylbut-3-en-2-one |

| Thiophene | Gewald Reaction | Active methylene nitrile, elemental sulfur, base |

| Pyrimidine | Biginelli-like Reaction | Aldehyde, urea/thiourea |

| Pyridine | Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia |

| Pyrazole | Cyclocondensation | Hydrazine derivatives |

| Pyridazine | Cyclocondensation | Hydrazine |

An Exploration of the Molecular Mechanisms of E 4 Phenylsulfanylbut 3 En 2 One

The biological and pharmacological activities of the electrophilic compound (E)-4-phenylsulfanylbut-3-en-2-one are intrinsically linked to its chemical structure, particularly the α,β-unsaturated ketone moiety. This functional group confers a reactivity that allows the molecule to interact with and modulate biological systems at a molecular level. The following sections explore the mechanistic basis for these potential activities, drawing upon established principles of chemical biology and studies of analogous compounds.

Applications in Materials Science and Advanced Chemical Technologies

Incorporation into Polymeric Systems for Functional Materials

The integration of (E)-4-phenylsulfanylbut-3-en-2-one into polymer chains can impart specific functionalities, leading to materials with tailored properties. The compound's structure is amenable to various polymerization and modification strategies.

While specific studies on the polymerization of (E)-4-phenylsulfanylbut-3-en-2-one as a primary monomer are not extensively documented, its structure suggests several potential pathways for incorporation into polymeric materials. The α,β-unsaturated ketone functionality can, in principle, participate in polymerization reactions. For instance, it could be involved in anionic or radical polymerization, although the reactivity might be influenced by the presence of the phenylsulfanyl group.

A more common approach for incorporating such functional molecules is through copolymerization. Here, (E)-4-phenylsulfanylbut-3-en-2-one, or a derivative, could be copolymerized with other monomers to introduce the desired enone and phenylsulfanyl functionalities into the resulting polymer backbone or as pendant groups. For example, modification of the methyl group to include a polymerizable unit, such as a vinyl or acrylate (B77674) group, would create a monomer suitable for standard polymerization techniques like free-radical polymerization.

Table 1: Hypothetical Copolymerization of a Functionalized (E)-4-phenylsulfanylbut-3-en-2-one Monomer

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Functionality | Potential Application |

|---|---|---|---|---|

| Acrylate-functionalized (E)-4-phenylsulfanylbut-3-en-2-one | Methyl Methacrylate | Free-Radical Polymerization | Pendant phenylsulfanylbutenone groups | Photo-crosslinkable films |

This table is illustrative and presents hypothetical scenarios for the incorporation of (E)-4-phenylsulfanylbut-3-en-2-one derivatives into polymers.

The enone functional group within (E)-4-phenylsulfanylbut-3-en-2-one is a key feature for developing cross-linked or cured materials. rug.nl Cross-linking transforms liquid resins or soft polymers into rigid, durable networks, a process essential for coatings, adhesives, and thermosets. mit.eduresearchgate.net The double bond of the enone is susceptible to Michael addition reactions with nucleophiles such as amines or thiols. This reactivity can be exploited to form covalent cross-links between polymer chains. For instance, a polymer bearing pendant (E)-4-phenylsulfanylbut-3-en-2-one units could be cross-linked by treatment with a multifunctional amine or thiol, leading to a robust three-dimensional network. mdpi.com

Furthermore, the carbonyl group of the enone provides another site for chemical modification and cross-linking, for example, through reactions with hydrazides to form hydrazone linkages, which can introduce stimuli-responsive properties. chemrxiv.org

Photo-responsive Materials Utilizing the Enone Chromophore

Photo-responsive polymers are materials that change their properties upon exposure to light. beilstein-journals.org This response is mediated by a chromophore, a light-absorbing molecular unit, integrated into the polymer structure. specificpolymers.com The (E)-4-phenylsulfanylbut-3-en-2-one molecule contains an α,β-unsaturated ketone, which is a chromophore that absorbs UV light. This absorption can trigger photochemical reactions, making the compound a candidate for creating photo-responsive materials.

One of the most well-known photochemical reactions of enones is the [2+2] cycloaddition. Upon irradiation with UV light, the double bond of the enone can react with another double bond (from another enone molecule or a different alkene) to form a cyclobutane (B1203170) ring. specificpolymers.com If (E)-4-phenylsulfanylbut-3-en-2-one units are incorporated into polymer chains, this photo-cycloaddition can be used to create cross-links, a process known as photo-curing or photo-cross-linking. This allows for the spatial and temporal control of material properties, which is advantageous for applications such as photolithography and the fabrication of microstructures.

Table 2: Potential Photo-responsive Behavior of Polymers Functionalized with (E)-4-phenylsulfanylbut-3-en-2-one

| Stimulus | Photochemical Reaction | Macroscopic Effect | Potential Application |

|---|---|---|---|

| UV Light (e.g., >300 nm) | [2+2] Cycloaddition of enone groups | Increased stiffness, insolubility | Photo-curable coatings, negative photoresists |

This table outlines the potential, largely theoretical, photo-responsive behaviors based on the known photochemistry of enone chromophores.

Development of Optoelectronic Materials Through Structural Modification

Optoelectronic materials interact with light to produce an electrical signal or vice versa and are the foundation of devices like solar cells, LEDs, and photodetectors. The development of organic optoelectronic materials often relies on molecules with extended π-conjugated systems that facilitate charge transport. rsc.org

(E)-4-phenylsulfanylbut-3-en-2-one itself has a limited conjugated system. However, its structure serves as a valuable scaffold for the synthesis of more extended π-conjugated molecules. The presence of the phenyl ring and the reactive sites on the butenone chain allows for systematic structural modifications. For instance, the phenyl ring could be functionalized with electron-donating or electron-accepting groups to tune the electronic energy levels (HOMO and LUMO) of the molecule. The sulfur atom can also play a role in the electronic properties, potentially enhancing intermolecular interactions and influencing charge mobility in the solid state. mit.edu

By extending the conjugation through chemical synthesis—for example, by replacing the phenyl group with larger aromatic systems like pyrene (B120774) or incorporating the molecule into a larger conjugated polymer backbone—it is conceivable to design novel materials with tailored optoelectronic properties.

Catalytic Applications of (E)-4-phenylsulfanylbut-3-en-2-one Derivatives (e.g., as Ligands or Scaffolds)

The structure of (E)-4-phenylsulfanylbut-3-en-2-one contains heteroatoms (sulfur and oxygen) that can coordinate to metal centers, making its derivatives potential ligands for transition metal catalysts. The sulfur atom, being a soft donor, can bind to soft metal ions, while the carbonyl oxygen, a harder donor, can coordinate to harder metal ions. This dual-coordination capability could be exploited in the design of bifunctional catalysts.

Derivatives of (E)-4-phenylsulfanylbut-3-en-2-one could be synthesized to create bidentate or polydentate ligands. For example, introducing a coordinating group at the ortho position of the phenyl ring could lead to a ligand that chelates a metal ion through the sulfur and the newly introduced group. Such metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by modifying the substituents on the aromatic ring or the enone backbone.

Role in Advanced Organic Synthesis Reagents and Ligands

In addition to its potential in materials science, (E)-4-phenylsulfanylbut-3-en-2-one is a versatile building block in advanced organic synthesis. As an α,β-unsaturated ketone, it is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to many synthetic strategies for the construction of complex organic molecules.

Furthermore, the compound can participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction (where the enone acts as a dienophile) and multicomponent reactions. beilstein-journals.org These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials. The presence of the phenylsulfanyl group adds another layer of synthetic utility, as the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then be used as a leaving group in elimination reactions to introduce further unsaturation. The sulfur can also direct ortho-lithiation of the phenyl ring, enabling further functionalization.

Computational and Theoretical Investigations of E 4 Phenylsulfanylbut 3 En 2 One

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

DFT Studies on Ground State Properties and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. dntb.gov.ua For a molecule like (E)-4-phenylsulfanylbut-3-en-2-one, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to compute reactivity descriptors such as:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are crucial for predicting how (E)-4-phenylsulfanylbut-3-en-2-one would behave in chemical reactions. For example, a high electrophilicity index would suggest susceptibility to nucleophilic attack at the β-carbon, a characteristic reaction of α,β-unsaturated ketones.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org

For (E)-4-phenylsulfanylbut-3-en-2-one, the HOMO and LUMO energy levels and their spatial distributions would be of primary interest.

HOMO: The location of the HOMO would indicate the most likely site for electrophilic attack. In this molecule, the HOMO is expected to have significant contributions from the phenylthio group and the C=C double bond.

LUMO: The LUMO's location highlights the most probable site for nucleophilic attack. For an α,β-unsaturated ketone, the LUMO is typically localized on the β-carbon of the enone system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. The analysis of the HOMO and LUMO would be essential for understanding its behavior in pericyclic reactions, such as cycloadditions, and in reactions with nucleophiles and electrophiles. acs.orgresearchgate.net

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape of a molecule plays a significant role in its reactivity and biological activity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule.

Energy Landscape Mapping and Conformational Isomers

(E)-4-phenylsulfanylbut-3-en-2-one possesses several rotatable bonds, including the C-S bond and the bond between the carbonyl group and the double bond. This allows for the existence of different conformational isomers. Computational methods can be used to map the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each conformation.

This process would identify the low-energy conformers (local minima on the energy landscape) and the transition states that connect them. For α,β-unsaturated ketones, the relative orientation of the carbonyl group and the double bond can lead to s-cis and s-trans conformers. The relative stability of these conformers is influenced by a balance of steric hindrance and electronic effects. In some cases, the s-cis conformation has been found to be more reactive.

Influence of Stereochemistry on Reactivity Profiles

The stereochemistry of (E)-4-phenylsulfanylbut-3-en-2-one is fixed as (E) at the C=C double bond. However, the different stable conformations would likely exhibit varying reactivity profiles. The accessibility of the reactive sites, such as the β-carbon and the carbonyl carbon, can be significantly different in various conformers.

For instance, the orientation of the bulky phenylthio group could shield one face of the molecule, directing an incoming reagent to the other face, thus influencing the stereochemical outcome of a reaction. A detailed conformational analysis would be crucial for predicting the selectivity of reactions involving this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can gain a deep understanding of reaction mechanisms.

For (E)-4-phenylsulfanylbut-3-en-2-one, a key reaction to investigate would be the Michael addition of a nucleophile to the β-carbon. Computational modeling could be used to:

Locate the transition state structure for the nucleophilic attack.

Calculate the activation energy of the reaction, which is related to the reaction rate.

Investigate the role of catalysts or solvents in the reaction.

Determine whether the reaction proceeds through a concerted or stepwise mechanism.

For example, a study on the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates highlighted the importance of base catalysis in the 1,4-addition mechanism. Similar computational approaches could be applied to understand how (E)-4-phenylsulfanylbut-3-en-2-one might interact with biological nucleophiles or other reagents.

Transition State Characterization for Key Reaction Pathways

A pivotal reaction pathway for α,β-unsaturated ketones like (E)-4-phenylsulfanylbut-3-en-2-one is the Michael addition, particularly with nucleophiles such as thiols. Computational studies, primarily using density functional theory (DFT), have been instrumental in characterizing the transition states of these reactions.

For the conjugate addition of a thiol to an enone, the reaction is typically base-catalyzed, proceeding through a thiolate anion. The key transition state involves the nucleophilic attack of the thiolate on the β-carbon of the enone. Computational models indicate that this step is often rate-determining. researchgate.netnih.gov The geometry of this transition state is crucial for understanding the reaction's stereoselectivity and reactivity.

Studies on analogous systems, such as the addition of methanethiol (B179389) to various α,β-unsaturated ketones, have provided detailed insights. acs.orguq.edu.au These calculations reveal the influence of substituents on the transition state geometry and energy. For instance, the presence of substituents on the α or β carbons can induce steric hindrance or electronic effects that alter the activation energy. acs.orguq.edu.au In the case of (E)-4-phenylsulfanylbut-3-en-2-one, the phenylsulfanyl group at the β-position is expected to influence the electronic properties of the transition state significantly.

| Parameter | Description | Typical Computational Method |

| Geometry | Bond lengths and angles of the forming C-S bond and the rearranging π-system. | DFT (e.g., B3LYP, M06-2X) |

| Vibrational Frequencies | Imaginary frequency corresponding to the reaction coordinate at the transition state. | Frequency calculations at the same level of theory as geometry optimization. |

| Energy | The energy of the transition state relative to the reactants, which determines the activation energy. | High-level ab initio methods (e.g., CBS-QB3) or DFT with large basis sets. |

Table 1. Key Parameters in Transition State Characterization of Thiol Addition to Enones.

Reaction Coordinate Mapping and Energy Barrier Calculations

Mapping the reaction coordinate provides a continuous path from reactants to products, passing through the transition state. This allows for a detailed understanding of the energy landscape of the reaction. For the Michael addition of a thiol to (E)-4-phenylsulfanylbut-3-en-2-one, the reaction coordinate would primarily follow the formation of the C-S bond and the subsequent protonation of the enolate intermediate.

Energy barrier calculations, which determine the activation energy (ΔG‡), are a central part of these studies. Computational investigations on the addition of methanethiolate (B1210775) to various enones have shown that activation energies can range from approximately 7 to 23 kcal/mol. researchgate.net These values are highly dependent on the specific structure of the enone and the solvent. acs.orgresearchgate.net

For example, CBS-QB3 calculations on the addition of methanethiol to substituted enones have demonstrated that substituents can alter the exothermicity of the reaction by 1-3 kcal/mol. acs.orguq.edu.au This is attributed to the stabilization of the substituted enone reactant through hyperconjugation or conjugation, which can be more significant than the stabilization of the product. acs.orguq.edu.au In solution, these substituent effects can be even more pronounced. acs.orguq.edu.au

| Reactant System | Computational Method | Calculated Activation Energy (ΔG‡) in kcal/mol (Gas Phase) |

| MeS⁻ + Methyl vinyl ketone | CBS-QB3 | ~15-20 (estimated range) researchgate.net |

| MeS⁻ + α-Me substituted enone | CBS-QB3 | Higher than unsubstituted acs.orguq.edu.au |

| MeS⁻ + β-Ph substituted enone | CBS-QB3 | Lower exothermicity compared to unsubstituted acs.orguq.edu.au |

Table 2. Calculated Energy Barriers for the Addition of Methanethiolate to α,β-Unsaturated Ketones.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry offers powerful tools for predicting spectroscopic data, such as NMR and IR spectra, which are invaluable for identifying reaction intermediates and products, thereby aiding in mechanistic interpretation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net For (E)-4-phenylsulfanylbut-3-en-2-one, theoretical calculations can predict the chemical shifts of the vinylic protons and carbons, which are sensitive to the electronic environment and stereochemistry. In α,β-unsaturated ketones, the carbonyl carbon typically appears in the 190-215 ppm range in ¹³C NMR spectra. libretexts.org The chemical shifts of the α and β carbons are also characteristic. Studies on similar compounds have shown excellent agreement between experimental and DFT-calculated NMR data. clinicsearchonline.org

IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using DFT. A key feature for (E)-4-phenylsulfanylbut-3-en-2-one would be the C=O stretching frequency, which for α,β-unsaturated ketones typically appears in the range of 1685-1666 cm⁻¹. libretexts.org The C=C stretching frequency is also a characteristic absorption. Computational methods can help to assign these vibrational modes and understand how they shift upon reaction or complexation. researchgate.netresearchgate.net

| Spectroscopic Technique | Key Feature for (E)-4-phenylsulfanylbut-3-en-2-one | Typical Computational Method |

| ¹³C NMR | Chemical shift of the carbonyl carbon (~190-215 ppm). | DFT with GIAO method (e.g., B3LYP/6-311G(d,p)) |

| ¹H NMR | Chemical shifts of the α and β vinylic protons. | DFT with GIAO method |

| IR Spectroscopy | C=O stretching frequency (~1666-1685 cm⁻¹). | DFT frequency calculations (e.g., B3LYP/6-31+G(d,p)) |

Table 3. Predicted Spectroscopic Signatures for (E)-4-phenylsulfanylbut-3-en-2-one.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on (E)-4-phenylsulfanylbut-3-en-2-one are not widely reported, research on structurally related chalcones provides a framework for how such an analysis would be approached. nih.govnih.govresearchgate.net Chalcones share the same 1,3-diaryl-2-propen-1-one core structure.

In a typical QSAR study, a set of molecular descriptors is calculated for a series of compounds. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.govresearchgate.net A mathematical model is then developed to relate these descriptors to the observed biological activity.

For chalcone (B49325) derivatives, QSAR studies have revealed the importance of various descriptors for different biological activities, such as anticancer and antibacterial effects. nih.govnih.govresearchgate.net For instance, the logarithm of the partition coefficient (logP), a measure of hydrophobicity, has been shown to be a significant parameter in many QSAR models for chalcones. nih.gov Steric factors, such as molar refractivity (CMR), can also play an important role. nih.gov Electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO), have been found to be favorable for the antibacterial activity of chalcones. researchgate.net

A QSAR study focused on the molecular interactions of (E)-4-phenylsulfanylbut-3-en-2-one and its derivatives would likely involve the generation of a library of analogous compounds with varying substituents on the phenyl ring. By calculating relevant descriptors and correlating them with a measured activity (e.g., enzyme inhibition), a predictive model could be developed to guide the design of more potent analogues.

| Descriptor Type | Example Descriptors | Relevance to Molecular Interactions |

| Electronic | HOMO/LUMO energies, Mulliken charges | Relates to the ability to participate in charge-transfer and electrostatic interactions. |

| Steric | Molar refractivity (CMR), Molecular volume | Describes the size and shape of the molecule, influencing how it fits into a binding site. |

| Hydrophobic | logP | Quantifies the partitioning between aqueous and lipid environments, crucial for membrane permeability and hydrophobic interactions. |

Table 4. Common Descriptors Used in QSAR Studies of Chalcone-like Compounds.

Emerging Research Frontiers and Unaddressed Challenges in E 4 Phenylsulfanylbut 3 En 2 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for producing organosulfur compounds and α,β-unsaturated ketones. researchgate.netresearchgate.net Traditional methods often rely on harsh conditions and toxic reagents, prompting the development of more eco-friendly alternatives. researchgate.net

Key areas of progress include:

Solvent-Free Reactions: A significant advancement is the execution of reactions under solvent-free, or "neat," conditions. For instance, the Michael addition of thiols to α,β-unsaturated carbonyl compounds can proceed efficiently without any solvent or catalyst, which simplifies the process, reduces waste, and avoids the use of potentially toxic substances. semanticscholar.orgumich.edu

Heterogeneous Catalysis: The use of solid catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Hβ zeolite has been successfully employed for the synthesis of α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions, offering good to excellent yields through a tandem hydration/condensation reaction. rsc.org

Electrochemical Synthesis: Powered by renewable energy, electrochemical methods offer a sustainable pathway for forming C-S bonds. researchgate.netchina-anticorr.com Recent studies have demonstrated efficient electrochemical synthesis of various organosulfur compounds by coupling biomass oxidation with a sulfur-containing nucleophile, achieving high Faradaic efficiency and production rates. researchgate.netchina-anticorr.com This approach minimizes the use of chemical oxidants and can be extended to a wide range of feedstocks.

Novel Reagents and Reaction Media: Researchers have developed innovative methods such as converting thiols and disulfides into sulfonyl fluorides using specific reagents that yield only non-toxic salts like NaCl and KCl as byproducts, minimizing environmental impact. eurekalert.org Furthermore, the use of air or oxygen as a clean oxidant in aqueous media represents a significant step towards greener chemical synthesis. researchgate.netgoogle.com

| Green Synthetic Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Solvent-Free Michael Addition | No solvent or catalyst required, mild conditions, high yields. | Addition of thiophenol to methyl vinyl ketone. | semanticscholar.orgumich.edu |

| Hβ Zeolite Catalysis | Reusable heterogeneous catalyst, solvent-free, tandem reaction. | Synthesis of α,β-unsaturated ketones from alkynes and aldehydes. | rsc.org |

| Electrochemical C-S Bond Formation | Uses renewable energy, high Faradaic efficiency, couples biomass oxidation. | Synthesis of hydroxymethanesulfonate and other organosulfur compounds. | researchgate.netchina-anticorr.com |

| Clean Oxidant Systems | Utilizes air/O2 as the oxidant, often in aqueous media. | Synthesis of quinazolinones and benzothiazoles using a laccase/DDQ system. | researchgate.net |

Exploration of Novel Catalytic Transformations

The unique structural motif of (E)-4-phenylsulfanylbut-3-en-2-one, featuring a conjugated system with both a carbonyl group and a vinyl sulfone-like moiety, makes it a prime candidate for novel catalytic transformations. Research into the reactivity of α,β-unsaturated ketones and vinyl sulfones is uncovering new synthetic pathways. acs.orgwikipedia.org

Emerging catalytic strategies include:

Ruthenium-Catalyzed C–H Olefination: Recent work has shown that Ru(II) complexes can catalyze the redox-neutral C–H olefination of N-methoxybenzamides with vinyl sulfones. acs.org This method operates at ambient temperature without requiring silver additives or external oxidants, making it highly efficient. The sulfinate anion's ability to act as a leaving group facilitates tandem cyclization reactions, leading to complex heterocyclic structures like 3-methyleneisoindolin-1-ones. acs.org

Copper-Catalyzed Enantioselective Reductions: Chiral sulfones, valuable building blocks in organic synthesis, can be accessed through the catalytic enantioselective reduction of vinyl phenyl sulfones. Copper-phosphine complexes, particularly those with bisphosphine monoxide ligands, have proven effective in the hydrosilylation of β,β-disubstituted vinyl sulfones, yielding optically active alkyl phenyl sulfones with high enantiomeric excess. capes.gov.br

Organocatalysis: Asymmetric aminocatalysis using chiral aromatic amines has been demonstrated to activate α,β-unsaturated ketones for Michael addition reactions. rsc.org This approach provides a metal-free alternative for creating chiral molecules. Additionally, bifunctional thiourea (B124793) catalysts have been used for the enantioselective conjugate addition of β-ketoamides to α,β-unsaturated carbonyl compounds, highlighting the versatility of organocatalysis. researchgate.net

Photoredox Catalysis: Visible-light-driven photoredox catalysis has been employed for the functionalization of organosulfones. This method allows for the intermolecular radical cascade cyclization of α-allyl-β-ketosulfones, enabling the direct incorporation of α-carbonyl alkyl side chains under mild conditions. nih.gov

| Catalytic System | Transformation | Key Advantage | Reference |

|---|---|---|---|

| Ru(II) / NaOPiv | C–H Olefination / Tandem Cyclization | Redox-neutral, ambient temperature, no silver additives. | acs.org |

| Cu-H / Bisphosphine Monoxide Ligand | Enantioselective Reduction (Hydrosilylation) | High enantiomeric excess in synthesizing chiral sulfones. | capes.gov.br |

| Chiral Aromatic Diamine | Asymmetric Michael Addition | Metal-free activation of α,β-unsaturated ketones. | rsc.org |

| fac-Ir(ppy)3 (Photoredox) | Radical Cascade Cyclization | Mild, visible-light-driven functionalization of organosulfones. | nih.gov |

Advanced Functional Material Design with Tailored Properties

The polymerization of α,β-unsaturated ketones is an emerging area for creating advanced functional materials with unique properties. researchgate.netnih.govtuni.fi The specific structure of (E)-4-phenylsulfanylbut-3-en-2-one, combining a polymerizable α,β-unsaturated ketone with a phenylsulfanyl group, offers potential for materials with tailored optical, electronic, or mechanical properties.

Current research directions include:

Optically Active Helical Polymers: Chiral α,β-unsaturated ketone monomers can be polymerized to form polymers with a stable, one-handed helical structure in solution. researchgate.net The rigidity and chirality of the polymer backbone, influenced by bulky side groups, can lead to materials with exceptionally high specific optical rotation, which have potential applications in chiral recognition and asymmetric catalysis. researchgate.net

Two-Photon Absorption (TPA) Materials: Libraries of π-expanded α,β-unsaturated ketones have been designed as efficient initiators for two-photon-induced polymerization. nih.govtuni.fi By creating D-π-A-π-D (donor-pi-acceptor-pi-donor) structures with a central ketone acceptor, researchers have developed dyes with large two-photon absorption cross-sections. These materials are highly sensitive and can be used for high-precision microfabrication and 3D printing. nih.gov

Conjugated Polymers: The α,β-unsaturated carbonyl moiety is a versatile functional group that can be incorporated into conjugated polymer backbones. wikipedia.org The presence of the sulfur atom in the phenylsulfanyl group can further modulate the electronic properties of such polymers, making them candidates for applications in organic electronics, such as sensors or semiconductor layers in transistors.

Interdisciplinary Research Integrating Chemical Biology and Material Science Aspects

A significant frontier lies at the intersection of chemical biology and material science, where the inherent reactivity of (E)-4-phenylsulfanylbut-3-en-2-one can be leveraged for biomedical applications. α,β-Unsaturated carbonyls are known Michael acceptors that can react covalently with nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins. nih.govnih.gov

This reactivity is the basis for several interdisciplinary research avenues:

Mitochondrial Targeting: Many α,β-unsaturated ketones have been identified as cytotoxic agents that target mitochondria. nih.gov This property, which stems from their ability to react with mitochondrial proteins, is being explored for the development of novel anticancer agents. Understanding the structure-activity relationships that govern this toxicity can inform the design of more selective and potent therapeutics. nih.gov

Development of Covalent Inhibitors: The electrophilicity of the α,β-unsaturated carbonyl system makes it an ideal "warhead" for targeted covalent inhibitors. nih.gov By incorporating this moiety into larger molecules designed to bind to specific enzyme active sites, researchers can create highly potent and selective drugs. The phenylsulfanyl group can be modified to fine-tune binding affinity and reactivity.

Biomaterial Functionalization: The ability to form stable covalent bonds with thiols can be harnessed to functionalize biomaterials. For instance, polymers or surfaces incorporating the (E)-4-phenylsulfanylbut-3-en-2-one structure could be used to immobilize proteins or peptides via their cysteine residues. This could lead to the development of bioactive scaffolds for tissue engineering, diagnostic arrays, or drug delivery systems. The reactivity that underlies its biological effects can be repurposed for material science innovation. nih.gov

Predictive Modeling for Reaction Outcomes and Compound Performance

As the complexity of chemical systems and applications grows, predictive modeling has become an indispensable tool for accelerating research and development. For (E)-4-phenylsulfanylbut-3-en-2-one, computational approaches can provide deep insights into its reactivity, properties, and potential performance in various applications.

Key modeling frontiers include:

Mechanism and Reactivity Studies: Density Functional Theory (DFT) and other computational methods are used to investigate reaction mechanisms at the molecular level. researchgate.netnih.gov For example, computational studies on the aminolysis of α,β-unsaturated esters have elucidated the most favorable reaction pathways, including the role of intermediates like α-oxo ketenes. nih.gov Such models can predict the favorability of 1,4-addition versus other reaction pathways for (E)-4-phenylsulfanylbut-3-en-2-one with different nucleophiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govnih.gov For organosulfur compounds and α,β-unsaturated carbonyls, QSAR models have been developed to predict anticancer activity and aquatic toxicity. nih.govresearchgate.netqsardb.org These models identify key molecular descriptors (e.g., polarizability, partition coefficient) that are crucial for performance, guiding the design of new derivatives with improved properties. nih.gov

Predicting Material Properties: Computational simulations can predict the properties of materials derived from (E)-4-phenylsulfanylbut-3-en-2-one. For instance, modeling can help understand the factors that lead to the formation of stable helical structures in polymers or predict the two-photon absorption cross-sections of new dye designs, thus reducing the need for trial-and-error synthesis and experimentation.

| Modeling Approach | Objective | Key Insights Provided | Reference |

|---|---|---|---|

| DFT Calculations | Elucidate reaction mechanisms. | Identifies transition states, intermediates, and favorable reaction pathways. | researchgate.netnih.gov |

| QSAR Modeling | Predict biological activity or toxicity. | Relates molecular descriptors to compound performance (e.g., anticancer activity). | nih.govresearchgate.net |

| Structure-Toxicity Relationships | Define boundaries for toxicological categories. | Identifies structural features that confer enhanced toxicity. | nih.govqsardb.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.